molecular formula C7H13NO2 B7968760 5,5-Dimethoxy-pentanenitrile

5,5-Dimethoxy-pentanenitrile

Cat. No.: B7968760
M. Wt: 143.18 g/mol
InChI Key: WLJHKEGWJDFXFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethoxy-pentanenitrile typically involves the reaction of appropriate nitrile precursors with methanol under acidic or basic conditions . Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5-Dimethoxy-pentanenitrile can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: It can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Corresponding amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5,5-Dimethoxy-pentanenitrile is used as an intermediate in the synthesis of various organic compounds .

Medicine: There is limited information on its direct applications in medicine. it could be used in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Comparison with Similar Compounds

  • 5-Methoxy-pentanenitrile
  • 5,5-Dimethoxy-hexanenitrile
  • 5,5-Dimethoxy-butanenitrile

Comparison: 5,5-Dimethoxy-pentanenitrile is unique due to its specific molecular structure, which imparts distinct chemical properties compared to its analogs. For instance, the presence of two methoxy groups at the 5th position can influence its reactivity and solubility .

Properties

IUPAC Name

5,5-dimethoxypentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-9-7(10-2)5-3-4-6-8/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJHKEGWJDFXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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